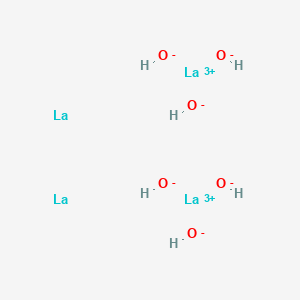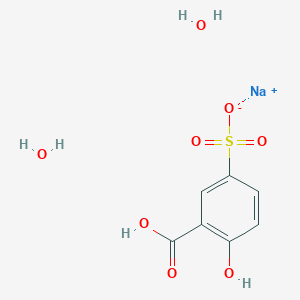![molecular formula C15H16ClN3Zn B8066637 4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride](/img/structure/B8066637.png)
4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride
Übersicht
Beschreibung
4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride is a diazonium salt with the molecular formula C30H32Cl4N6Zn. This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring substituted with a benzyl(ethyl)amino group. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride typically involves the diazotization of 4-[Benzyl(ethyl)amino]aniline. The process includes the following steps:
Formation of the Aniline Derivative: The starting material, 4-[Benzyl(ethyl)amino]aniline, is synthesized by reacting benzyl chloride with ethylamine to form benzyl(ethyl)amine, which is then reacted with 4-nitroaniline to produce the desired aniline derivative.
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Complexation with Zinc Chloride: The resulting diazonium salt is then complexed with zinc chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Aniline Derivative: Large quantities of 4-[Benzyl(ethyl)amino]aniline are synthesized using automated reactors.
Continuous Diazotization: The diazotization reaction is carried out in continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification and Isolation: The final product is purified using crystallization or recrystallization techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). Reactions are typically carried out at room temperature or slightly elevated temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used under mild conditions.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Wissenschaftliche Forschungsanwendungen
4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: The compound is used in the preparation of advanced materials such as conducting polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:
Nucleophilic Substitution: The diazonium ion acts as an electrophile, allowing nucleophiles to attack and replace the diazonium group.
Azo Coupling: The diazonium ion reacts with electron-rich aromatic compounds to form azo bonds.
Reduction: The diazonium ion can be reduced to form the corresponding aniline derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Benzyl(ethyl)amino]benzenediazonium chloride: Similar structure but without the zinc chloride complex.
4-[Benzyl(methyl)amino]benzenediazonium;ZINC;chloride: Similar compound with a methyl group instead of an ethyl group.
4-[Benzyl(ethyl)amino]benzenediazonium tetrafluoroborate: Similar compound with a different counterion (tetrafluoroborate).
Uniqueness
4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride is unique due to its zinc chloride complex, which can influence its reactivity and stability. This complexation can enhance its solubility in certain solvents and affect the outcome of its reactions compared to similar compounds without the zinc chloride complex.
Eigenschaften
IUPAC Name |
4-[benzyl(ethyl)amino]benzenediazonium;zinc;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N3.ClH.Zn/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;/h3-11H,2,12H2,1H3;1H;/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIUFKIGTHAPRW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Zn] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15280-31-6 | |
| Record name | Benzenediazonium, 4-[ethyl(phenylmethyl)amino]-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(benzyl(ethyl)amino)benzenediazonium zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate](/img/structure/B8066581.png)

![[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester](/img/structure/B8066598.png)
![3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate](/img/structure/B8066605.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)


![(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one](/img/structure/B8066615.png)





